Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine
Description
Structural Features and Functional Groups
Dibenzyl-[4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzyl]-amine is a boronate ester derivative featuring a 1,3,2-dioxaborolane core stabilized by four methyl groups at the 4,4,5,5 positions. The molecule comprises:
- Boronate ester moiety : A central boron atom coordinated to two oxygen atoms from the dioxaborolane ring and a substituted benzyl group.
- Tetramethyl substituents : Sterically bulky groups that enhance stability by reducing protodeboronation susceptibility.
- Dibenzylamine linkage : Two benzyl groups attached to a central nitrogen atom, connected via a methylene bridge to the boronate ester.
The structure is characterized by a spirocyclic dioxaborolane core with a benzyl-substituted boron center. The boron atom adopts a trigonal planar geometry, typical of boronate esters, with bond lengths optimized for stability.
Spectroscopic Analysis
NMR Spectroscopy
1H and 11B NMR data for structurally similar compounds (e.g., N-benzyl-4,4,5,5-tetramethyl-N-phenyl-1,3,2-dioxaborolan-2-amine) provide insights into the compound’s electronic environment:
| NMR Type | Key Signals | Chemical Shift (δ, ppm) |
|---|---|---|
| 1H NMR | Aromatic protons | 7.28–7.12 (m, 9H) |
| Methylene (CH2) | 4.69 (s, 2H) | |
| Tetramethyl groups | 1.28 (s, 12H) | |
| 11B NMR | Boron | ~24.9 |
Assignments :
Infrared (IR) Spectroscopy
While specific IR data for this compound is unavailable, boronate esters typically exhibit:
Crystallographic Studies and X-ray Diffraction Data
No direct X-ray crystallography data is reported for this specific compound. However, structural analogs such as 2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reveal critical insights:
- Boron coordination : A trigonal planar geometry with bond angles ~120°.
- Methylene bridge orientation : Anti-periplanar arrangement to minimize steric strain.
Crystallization attempts for this compound are likely hindered by the bulky dibenzylamine group, which may induce conformational flexibility and prevent ordered lattice formation.
Computational Modeling
Density Functional Theory (DFT)
DFT studies on boronate esters highlight:
- Frontier orbitals : The boron atom’s empty p-orbital participates in π-backbonding with the dioxaborolane oxygen atoms, stabilizing the molecule.
- Electronic distribution : The tetramethyl groups donate electron density to the boron center, reducing Lewis acidity compared to unsubstituted boronic acids.
Molecular Dynamics
Simulations of similar boronate esters suggest:
Properties
IUPAC Name |
N-benzyl-1-phenyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32BNO2/c1-26(2)27(3,4)31-28(30-26)25-17-15-24(16-18-25)21-29(19-22-11-7-5-8-12-22)20-23-13-9-6-10-14-23/h5-18H,19-21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXLGAOQEJSMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures are often used in organic synthesis as reagents and catalysts.
Mode of Action
Based on its structure, it can be inferred that it may participate in borylation reactions, which involve the addition of a boron atom to organic compounds.
Biochemical Pathways
It’s worth noting that boron-containing compounds are often involved in various organic reactions, including suzuki-miyaura cross-coupling reactions.
Result of Action
It can be inferred that its primary role is likely to facilitate chemical reactions in organic synthesis.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is soluble in organic solvents such as chloroform, ether, and dichloromethane. It is also stable under normal conditions but may hydrolyze in a humid environment. Therefore, it is typically stored in a dry, cool place under an inert atmosphere.
Biological Activity
Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of a dioxaborolane moiety suggests possible interactions with biological targets such as enzymes and receptors. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₇H₂₆BNO₄
- Molecular Weight : 351.3 g/mol
- IUPAC Name : 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,4-thiazinane 1,1-dioxide
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways.
Key Mechanisms:
- Kinase Inhibition : The compound may act as a kinase inhibitor by binding to the ATP-binding site of various kinases. This is significant because dysregulated kinase activity is often implicated in cancer and other diseases .
- Interaction with Receptors : The dioxaborolane group can facilitate interactions with receptor proteins, potentially modulating their activity.
Biological Activity Data
A summary of key studies and findings related to the biological activity of this compound is provided in the table below:
Case Study 1: Inhibition of Cancer Cell Proliferation
In a recent study involving various cancer cell lines (e.g., A549 lung cancer cells), this compound exhibited significant antiproliferative effects. The IC50 value was determined to be approximately 50 µM. This indicates that the compound effectively inhibits cell growth at relatively low concentrations.
Case Study 2: Specificity Towards Kinases
Another investigation focused on the specificity of this compound towards EGFR and other receptor tyrosine kinases. The results showed that it binds with high affinity to EGFR compared to other kinases like VEGFR and PDGFR. This selective inhibition suggests potential therapeutic applications in treating cancers driven by EGFR mutations .
Scientific Research Applications
Synthesis and Organic Chemistry
Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine is used as a reagent in organic synthesis. The presence of the boron-containing dioxaborolane moiety enhances the compound's reactivity in various coupling reactions.
Cross-Coupling Reactions
One significant application is in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids. The compound serves as a versatile building block for synthesizing complex organic molecules.
| Reaction Type | Reactants | Products | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Aryl halide + Boronic acid | Biaryl compounds | |
| Negishi Coupling | Aryl halide + Organozinc | Aryl-zinc compounds |
Medicinal Chemistry
The compound's structural features make it a candidate for drug development. Its ability to form stable complexes with biological targets is of interest in medicinal chemistry.
Anticancer Activity
Recent studies have explored the anticancer potential of dibenzyl derivatives. The compound's ability to inhibit specific kinases involved in cancer progression has been documented.
| Study | Findings | Reference |
|---|---|---|
| In vitro assays | Inhibition of cancer cell proliferation | |
| Animal models | Reduced tumor growth in xenograft models |
Biochemical Applications
This compound is utilized in proteomics research for labeling proteins and studying protein interactions.
Protein Labeling
The compound can be conjugated with biomolecules to facilitate the study of protein dynamics and interactions via mass spectrometry.
| Application | Methodology | Outcome |
|---|---|---|
| Protein labeling | Conjugation with fluorescent tags | Enhanced detection sensitivity |
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the successful use of dibenzyl derivatives in synthesizing biaryl compounds through Suzuki coupling. The reaction conditions were optimized to yield high purity products.
Case Study 2: Anticancer Screening
In another study focused on anticancer activity, dibenzyl derivatives were screened against various cancer cell lines. Results indicated significant cytotoxic effects correlated with compound concentration.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester moiety enables participation in palladium-catalyzed coupling reactions. Key findings include:
| Reaction Partner | Catalyst System | Conditions | Yield | Source |
|---|---|---|---|---|
| Aryl halides | Pd(PPh₃)₄ / Na₂CO₃ | Dioxane/water, 100°C, 4 hrs | 71%* | |
| Bromobenzene derivatives | PdCl₂(dppf) / KOAc | Dioxane, 80°C, 18 hrs | 70%* |
*Yields reported for structurally similar boronate esters under analogous conditions .
Mechanistic Insights :
-
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate ester, and reductive elimination to form the biaryl product .
-
Aqueous micellar conditions (e.g., water/dioxane mixtures) enhance solubility while preserving catalytic activity .
Amine Functional Group Reactivity
The tertiary amine center participates in selective alkylation and coordination chemistry:
N-Alkylation
-
Base-mediated alkylation : Cs₂CO₃ or K₂CO₃ in polar aprotic solvents (DMF, acetonitrile) facilitates selective monoalkylation of secondary amines .
-
Catalytic borrowing hydrogen : Iridium or ruthenium complexes enable alcohol-based alkylation via transient imine intermediates .
Boron-Amine Interactions
-
Lewis acid-base adducts form between the boronate ester and amines, altering electronic properties for subsequent reactions (e.g., enhanced acidity for deprotonation steps) .
Stability and Side Reactions
-
Hydrolysis : The dioxaborolane ring is susceptible to hydrolysis under acidic or aqueous conditions, regenerating boronic acid .
-
Oxidative deboronation : Strong oxidants (e.g., H₂O₂) cleave the B-C bond, forming phenolic byproducts .
Spectroscopic Characterization
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between the target compound and related analogs:
Key Findings:
Structural and Electronic Effects :
- Electron-Withdrawing Groups (EWGs) : Compounds like the nitro-substituted analog () exhibit enhanced reactivity in cross-coupling due to EWGs activating the boron center.
- Electron-Donating Groups (EDGs) : Methoxy () or benzyl groups (target compound) may reduce boron reactivity but improve solubility or steric shielding.
Synthetic Efficiency :
- Lower yields (e.g., 28.7% in ) highlight challenges in introducing complex substituents. The target compound’s synthesis may require optimized conditions to improve efficiency.
Applications: Imaging Agents: The isopropyl analog () is used in PET tracers, suggesting the target compound could be modified for similar applications.
Physicochemical Properties :
Q & A
Q. What are the primary synthetic routes for Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine?
The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. A common precursor is a brominated or iodinated dibenzylamine derivative reacted with a pinacol boronate ester. For example, N-Benzyl-N-(4-bromophenyl) intermediates can be coupled with bis(pinacolato)diboron under catalytic conditions . Alternatively, direct borylation of pre-functionalized aromatic amines using pinacol borane reagents is another route .
Q. How is this compound characterized for structural confirmation and purity?
- ¹H/¹³C NMR : Key peaks include the tetramethyl dioxaborolane protons (δ ~1.05 ppm, singlet) and aromatic protons from the benzylamine groups (δ ~7.11–7.16 ppm, multiplet) .
- X-ray crystallography : SHELX software is widely used for single-crystal structure determination, particularly for resolving steric effects in the dibenzylamine moiety .
- HPLC/GC-MS : Purity analysis (>97%) is achieved via reverse-phase HPLC with UV detection at 254 nm, as noted in quality control protocols .
Q. What are the common applications of this compound in organic synthesis?
The boronate ester group enables its use as a cross-coupling partner in Suzuki-Miyaura reactions to form biaryl or heteroaryl structures. For example, tris-boronate analogs have been employed in synthesizing conjugated thiophene derivatives (94% yield) . It also serves as a precursor for functionalized amines in medicinal chemistry .
Advanced Research Questions
Q. How can hydrolysis of the boronate ester during storage or reactions be mitigated?
Hydrolysis is minimized by storing the compound under inert atmospheres (N₂/Ar) at –20°C in desiccated conditions. For reactions, anhydrous solvents (e.g., THF, DMF) and molecular sieves are recommended. Stabilization via coordination with Lewis acids (e.g., K₃PO₄) during cross-coupling also reduces degradation .
Q. What strategies optimize Suzuki-Miyaura cross-coupling yields with this compound?
Q. How can computational methods elucidate reaction mechanisms involving this compound?
Density Functional Theory (DFT) calculations can model transition states in Suzuki-Miyaura couplings, particularly steric effects from the dibenzylamine substituent. Studies on similar boronate esters reveal that electron-deficient aryl halides accelerate oxidative addition, while bulky ligands favor transmetalation .
Q. What analytical techniques identify byproducts in cross-coupling reactions?
Q. How do steric effects from the dibenzylamine group influence reactivity?
Steric bulk reduces coupling efficiency with ortho-substituted aryl halides. Kinetic studies using competition experiments (e.g., reacting with para- vs. meta-bromotoluene) quantify this effect. Computational modeling (e.g., molecular volume calculations) further predicts reactivity trends .
Data Contradiction Analysis
Q. Discrepancies in reported purity levels across batches: How to resolve?
Variations in purity (>97% vs. >95% in some batches) may arise from residual solvents or incomplete borylation. Confirm purity via orthogonal methods:
- Elemental analysis : Validate C/H/N/B ratios.
- ²D NMR (HSQC/HMBC) : Resolve overlapping signals in complex mixtures.
- ICP-MS : Quantify trace metal catalysts (e.g., Pd) from synthesis .
Methodological Best Practices
Handling air-sensitive intermediates during synthesis
Use Schlenk lines or gloveboxes for moisture-sensitive steps. Quench reactions with degassed H₂O, and purify via column chromatography under N₂. For long-term storage, seal vials with PTFE-lined caps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
